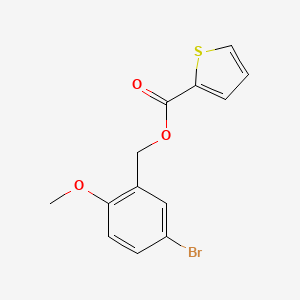

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate

Description

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOHOPFYJPIICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with thiophene-2-carboxylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the benzyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Major Products:

- Substituted benzyl derivatives

- Aldehydes or carboxylic acids from oxidation

- Alcohols from reduction

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 5-bromo-2-methoxybenzyl 2-thiophenecarboxylate. For instance, derivatives have shown efficacy against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. In vitro assays demonstrated that these compounds can inhibit bacterial growth effectively, making them potential candidates for new antibiotic therapies .

Case Study: Antibacterial Efficacy

A study synthesized a related compound, butyl 2-bromoisonicotinate, which exhibited significant antibacterial activity against MRSA and ESBL-producing E. coli. The synthesized compounds were tested using agar well diffusion assays and micro-broth dilution methods, revealing effective inhibition at low concentrations .

Anticancer Research

Antiproliferative Effects

this compound and its derivatives have been investigated for their antiproliferative effects on various cancer cell lines. The mechanism of action is primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.75 | Tubulin polymerization inhibition |

| Compound B | K562 | 0.70 | G2/M phase arrest |

| 5-Bromo-... | PBMC | >20 | Selective toxicity towards cancer cells |

In a study involving human cervix carcinoma (HeLa) cells, derivatives demonstrated significant inhibition of cell growth with IC50 values as low as 0.75 μM. Flow cytometry analyses indicated increased populations in the G2/M phase in treated cells, confirming the compound's action on the cell cycle.

Organic Synthesis

Synthetic Utility

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various functionalized thiophene derivatives through reactions such as Suzuki-Miyaura coupling and Fischer esterification.

Case Study: Synthesis of Thiophene Derivatives

Research has shown that employing this compound in synthetic pathways leads to high yields of thiophene-based products with potential applications in pharmaceuticals and agrochemicals. The ability to modify its structure allows for the exploration of a wide range of biological activities .

Material Science

Development of New Materials

The compound's unique structure makes it suitable for developing new materials, particularly in organic electronics and photonic devices. Its ability to act as a donor-π-acceptor (D-π-A) system enhances its applicability in creating porphyrin sensitizers for solar energy conversion.

Mechanism of Action

The mechanism by which 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The thiophene ring may engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Based Carboxylate Esters

Methyl 5-(2-Bromoacetyl)thiophene-2-carboxylate

- Molecular Formula : C₈H₇BrO₃S

- Molecular Weight : 287.11 g/mol

- CAS Number : 4192-32-9

- Key Differences: Contains a bromoacetyl substituent on the thiophene ring, enhancing electrophilic reactivity. Applications: Intermediate in synthesizing bioactive molecules, particularly kinase inhibitors .

| Parameter | This compound | Methyl 5-(2-Bromoacetyl)thiophene-2-carboxylate |

|---|---|---|

| Molecular Weight | 327.20 | 287.11 |

| Key Functional Groups | Bromobenzyl, methoxy, thiophene ester | Bromoacetyl, methyl ester |

| Reactivity Profile | Moderate (steric hindrance from benzyl group) | High (electron-deficient bromoacetyl group) |

| Industrial Applications | Pharmaceutical intermediates | Agrochemicals, kinase inhibitors |

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-Thiophenecarboxylate

- Molecular Formula : C₂₁H₁₄O₅S

- Molecular Weight : 378.41 g/mol

- CAS Number : 331460-15-2

- Key Differences: Incorporates a chromenone (coumarin derivative) scaffold, enabling fluorescence properties. The 4-methoxyphenyl group enhances lipophilicity, impacting bioavailability. Applications: Fluorescent probes and photodynamic therapy agents .

Benzothiophene Derivatives

Methyl 5-Bromo-7-(methylthio)benzo[b]thiophene-2-carboxylate

- Molecular Formula : C₁₁H₉BrO₂S₂

- Molecular Weight : 317.22 g/mol

- CAS Number : 2167119-21-1

- Key Differences :

5-Bromo-benzo[b]thiophene-2-carboxylic Acid

Brominated Benzyl Alcohol Derivatives

5-Bromo-2-methoxybenzyl Alcohol

- Molecular Formula : C₈H₉BrO₂

- Molecular Weight : 217.06 g/mol

- CAS Number : 1072-97-5

- Key Differences :

- Primary alcohol precursor to the target ester.

- Market Growth (2020–2025): CAGR of 4.2%, driven by demand in chiral synthons .

Biological Activity

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrOS

- Molecular Weight : 303.18 g/mol

- CAS Number : 329079-19-8

The compound features a brominated benzyl moiety linked to a thiophene carboxylate, which contributes to its unique biological profile.

Antimicrobial Properties

Research has indicated that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer.

A study conducted by reported that treatment with this compound resulted in:

- Reduction of cell viability : Up to 70% in MCF-7 breast cancer cells at a concentration of 10 µM.

- Induction of apoptosis : Increased levels of caspase-3 activity were observed, indicating a pro-apoptotic effect.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in cancer cells.

- Receptor Interaction : It has been suggested that the compound interacts with specific receptors involved in apoptosis and cell signaling pathways.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cell death in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A recent study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains, emphasizing its potential as an alternative treatment option .

- Cancer Research : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced anticancer activity by modifying substituents on the thiophene ring .

- Neuroprotective Effects : Preliminary studies have suggested potential neuroprotective effects, particularly in models of oxidative stress-induced neurodegeneration. The activation of ERK signaling pathways was noted as a critical mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.